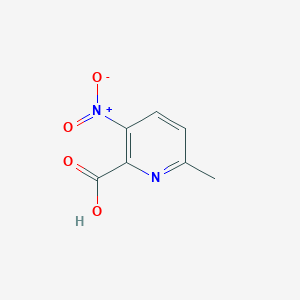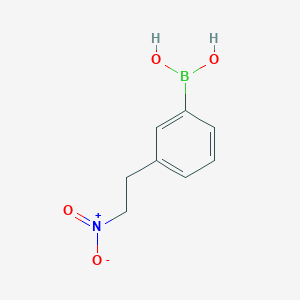
3-(2-Nitroethyl)phenylboronic acid
Übersicht
Beschreibung
“3-(2-Nitroethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H10BNO4 and a molecular weight of 194.98 . It is a member of the boronic acids class of compounds. Boronic acids are valuable building blocks in organic synthesis due to their ability to participate in Suzuki-Miyaura couplings.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 . This compound contains a phenyl group attached to a boronic acid functional group and a nitroethyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, the nitro group and the boronic acid functional group in this compound can potentially participate in various interactions with biomolecules.
Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 425.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 71.7±3.0 kJ/mol, a flash point of 210.9±31.5 °C, and an index of refraction of 1.552 .
Wissenschaftliche Forschungsanwendungen
3-(2-Nitroethyl)phenylboronic acid has been studied extensively for its potential applications in both synthetic chemistry and biochemistry. It has been used in a variety of lab experiments, such as the synthesis of glycosides and the synthesis of peptides. It has also been used as a catalyst in organic reactions, as a reagent in the synthesis of boronic esters, and as a reagent for the protection of carboxylic acids. Additionally, this compound has been used in the synthesis of chiral molecules, which are important in the development of new drugs.
Wirkmechanismus
3-(2-Nitroethyl)phenylboronic acid is a boronic acid derivative that acts as a Lewis acid, meaning it can donate a pair of electrons to an electron-poor species. This donation of electrons allows the boronic acid to form a covalent bond with the electron-poor species, thus forming a boronate ester. This boronate ester can then act as an intermediate in a variety of organic reactions, thus allowing the synthesis of various molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in biochemistry and physiology. It has been used in the synthesis of glycosides and peptides, which are important molecules in the body. Additionally, this compound has been used as a reagent in the synthesis of boronic esters, which can be used to inhibit enzymes, thus affecting biochemical pathways in the body. Furthermore, this compound has been used in the synthesis of chiral molecules, which are important in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Nitroethyl)phenylboronic acid is that it can be used in a variety of lab experiments. It is relatively easy to synthesize, and its unique properties make it suitable for a variety of organic reactions. Additionally, this compound can be used in the synthesis of chiral molecules, which are important in the development of new drugs.
However, there are some limitations to the use of this compound in lab experiments. It is relatively expensive, and its reactivity can be unpredictable, which can lead to unwanted side products. Additionally, this compound is a strong acid, and it can be corrosive, so it must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(2-Nitroethyl)phenylboronic acid. It could be used in the synthesis of more complex molecules, such as peptides and glycosides. Additionally, it could be used in the development of new drugs, as it can be used in the synthesis of chiral molecules. Furthermore, this compound could be used in the synthesis of boronic esters, which could be used to inhibit enzymes and affect biochemical pathways in the body. Finally, this compound could be used in the development of new catalysts, as it has unique properties that make it suitable for a variety of organic reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-nitroethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c11-9(12)8-3-1-2-7(6-8)4-5-10(13)14/h1-3,6,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJBURWRYFEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657407 | |
| Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-42-3 | |
| Record name | [3-(2-Nitroethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




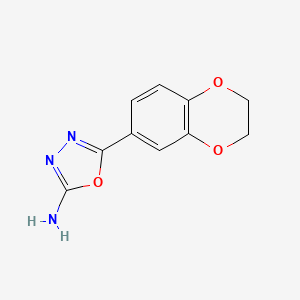
![[4-(3-Fluorophenoxy)phenyl]methanol](/img/structure/B1387108.png)
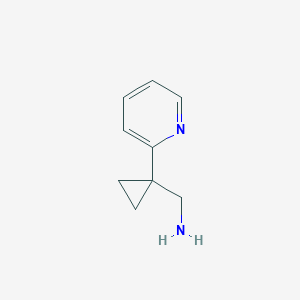
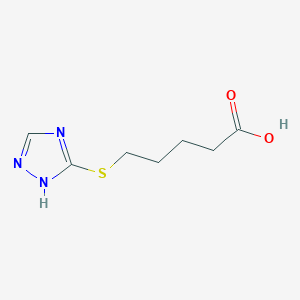

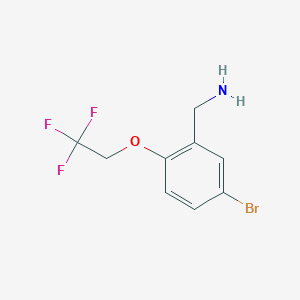

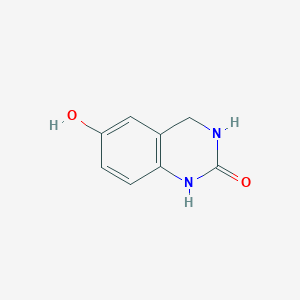
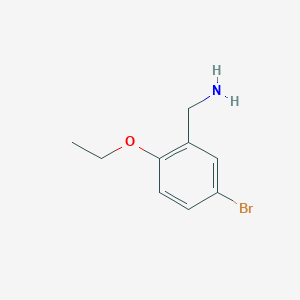
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)

